
5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide is a complex organic compound with the molecular formula C14H17N3O4S2. This compound is known for its unique chemical structure, which includes two amino groups and two sulfonamide groups attached to a benzene ring. It is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-nitrotoluene, followed by reduction to obtain 5-amino-2-methylbenzenesulfonamide. This intermediate is then reacted with 5-amino-2-methylbenzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted benzene derivatives .
Scientific Research Applications
5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-methylbenzenesulfonamide
- N-(5-amino-2-methylphenyl)-4-methylbenzenesulfonamide
- 5-amino-2-(4-aminophenyl)sulfonyl-4-methylbenzenesulfonamide
Uniqueness
What sets 5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide apart from similar compounds is its dual amino and sulfonamide groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific enzyme inhibition or molecular interactions .
Properties
Molecular Formula |
C14H17N3O4S2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H17N3O4S2/c1-9-3-5-11(15)7-13(9)22(18,19)17-23(20,21)14-8-12(16)6-4-10(14)2/h3-8,17H,15-16H2,1-2H3 |
InChI Key |
ADDXBABSRQYEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NS(=O)(=O)C2=C(C=CC(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















